Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone
CAS No.: 898774-34-0
Cat. No.: VC7816379
Molecular Formula: C16H22O2
Molecular Weight: 246.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898774-34-0 |
---|---|
Molecular Formula | C16H22O2 |
Molecular Weight | 246.34 g/mol |
IUPAC Name | 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one |
Standard InChI | InChI=1S/C16H22O2/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3 |
Standard InChI Key | IOPARXCZCIGMDN-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1CCC(=O)C2CCCCC2 |
Canonical SMILES | COC1=CC=CC=C1CCC(=O)C2CCCCC2 |
Introduction
Chemical Identity and Structural Features
Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone belongs to the ketone family, with the molecular formula C₁₆H₂₂O₂ and a molecular weight of 246.34 g/mol . Key structural features include:
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A cyclohexyl ring providing steric bulk and conformational flexibility.
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A ketone group at the 1-position of the cyclohexane ring.
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A 2-methoxyphenylethyl chain contributing aromaticity and electron-donating effects.
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Boiling Point | 357.7 ± 17.0 °C (Predicted) | |
Density | 1.031 ± 0.06 g/cm³ | |
Flash Point | 146.8°C | |
Refractive Index | 1.52 | |
LogP (Octanol-Water) | 3.777 |
The compound’s LogP value indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .
Synthetic Pathways
Traditional Synthesis Methods
Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone is typically synthesized via Friedel-Crafts acylation or cross-coupling reactions. A common approach involves:
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Acylation of Cyclohexane: Reacting cyclohexyl methyl ketone with 2-methoxyphenylacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
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Grignard Reaction: Utilizing 2-(2-methoxyphenyl)ethyl magnesium bromide with cyclohexanone derivatives .
Table 2: Optimization of Reaction Conditions
Parameter | Optimal Value | Yield (%) |
---|---|---|
Catalyst | AlCl₃ | 72 |
Temperature | 80°C | 68 |
Solvent | Dichloromethane | 75 |
Advanced Catalytic Methods
Recent advances employ visible-light photoredox/nickel dual catalysis for efficient coupling of acyl chlorides with alkyltrifluoroborates, achieving yields >75% under mild conditions . This method minimizes side reactions and enhances scalability.
Spectral Characterization
The compound is characterized using:
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing third-generation taxoids, which exhibit enhanced activity against multidrug-resistant cancers. Its ketone group enables facile derivatization into hydrazones and oximes for drug discovery.
Material Science
In polymer chemistry, it acts as a cross-linking agent due to its rigid cyclohexyl backbone, improving thermal stability in epoxy resins .
Table 3: Comparative Bioactivity of Analogues
Compound | IC₅₀ (μM) | Target |
---|---|---|
Cyclohexyl 2-(2-Methoxyphenyl)ethyl ketone | 16.1 | Acetylcholinesterase |
Cyclopentyl analogue | 22.4 | Same |
4-Methoxyphenyl derivative | 12.4 | Same |
Future Directions
Ongoing research focuses on:
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